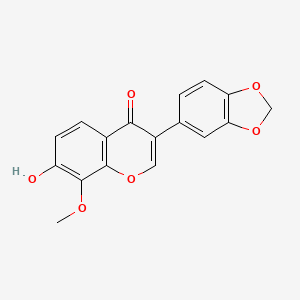![molecular formula C9H18O5S2 B14367155 Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate CAS No. 90157-11-2](/img/structure/B14367155.png)
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes both an ester functional group and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate typically involves a multi-step process. One common method includes the esterification of 4-mercaptobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 4-mercaptobutanoate is then reacted with 2-bromoethyl methanesulfonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular proteins and enzymes. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-mercaptobutanoate: Lacks the methanesulfonyl group but has a similar ester and sulfanyl structure.
Methyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both an ester and a methanesulfonyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90157-11-2 |
|---|---|
Formule moléculaire |
C9H18O5S2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
ethyl 4-(2-methylsulfonyloxyethylsulfanyl)butanoate |
InChI |
InChI=1S/C9H18O5S2/c1-3-13-9(10)5-4-7-15-8-6-14-16(2,11)12/h3-8H2,1-2H3 |
Clé InChI |
MTNPYUQSVMQAPS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCSCCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)

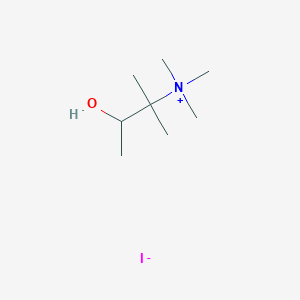
![[2-Chloro-4-(piperidine-1-sulfonyl)phenoxy]acetyl chloride](/img/structure/B14367090.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)

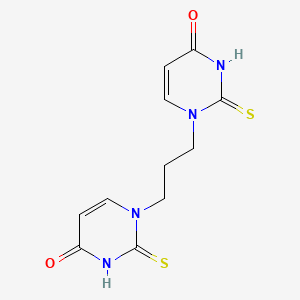
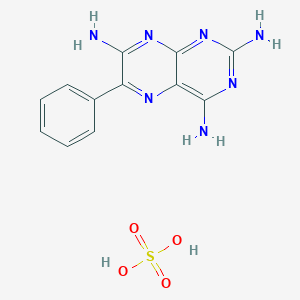
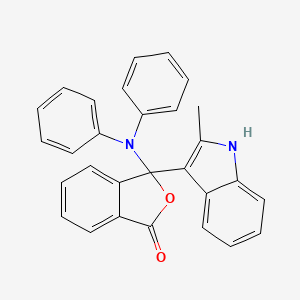
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)
![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

